molecular formula C19H17N3O3 B7745446 Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate

Cat. No.: B7745446
M. Wt: 335.4 g/mol
InChI Key: KDKFZRFRYLFAOW-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is a quinazoline derivative characterized by a 3-acetylphenylamino substituent at position 4 and an ethyl carboxylate group at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-25-19(24)18-21-16-10-5-4-9-15(16)17(22-18)20-14-8-6-7-13(11-14)12(2)23/h4-11H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKFZRFRYLFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Catalyzed Oxidative Condensation

Iron-mediated cyclization provides a cost-effective and scalable approach. Gopalaiah et al. demonstrated that 2-aminobenzyl alcohols react with amines under aerobic oxidative conditions to form 2-arylated quinazolines. Adapting this method, 2-aminobenzyl alcohol could be condensed with ethyl glyoxylate to install the 2-carboxylate group, followed by iron-catalyzed oxidative coupling with 3-acetylaniline to introduce the 4-amino substituent. This one-pot strategy minimizes intermediate isolation, though aliphatic amines may require harsher conditions.

Copper-Catalyzed SNAr and Cyclization

Copper catalysts enable nucleophilic aromatic substitution (SNAr) at position 4 of preformed quinazoline intermediates. Chen et al. synthesized quinazolines from 2-aminobenzylamines and amines via intramolecular C–N coupling. Applying this, 2-ethoxycarbonyl-4-chloroquinazoline could undergo copper-catalyzed amination with 3-acetylaniline, leveraging SNAr to install the 4-(3-acetylphenyl)amino group. This method benefits from mild conditions (80–100°C) and compatibility with electron-deficient anilines.

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) streamline synthesis by assembling the quinazoline core and substituents in a single step.

FeF3-Catalyzed Three-Component Assembly

Shinde et al. developed a sonication-assisted, solvent-free MCR using 1H-indazole-3-amines, aldehydes, and diketones to synthesize tetrahydroindazolquinazolines. Modifying this protocol, 2-azidomethylphenyl isocyanide, ethyl carbazate, and 3-acetylphenylazide could react under FeF3 catalysis to form the target compound via a [3 + 2] cycloaddition and denitrogenation sequence. This atom-economical approach avoids column chromatography, though radical intermediates necessitate careful stoichiometric control.

Copper-Mediated [3 + 2 + 1] Cyclization

A copper-catalyzed three-component reaction involving ortho-halogenated benzonitriles, aldehydes, and sodium azide was reported for quinazoline synthesis. Substituting the aldehyde with ethyl glyoxylate and the azide with 3-acetylaniline could yield the desired product. The mechanism involves imine formation, cyclization, and oxidation, with yields contingent on the electronic nature of the aniline.

Sequential Cyclization-Amination Strategies

Stepwise synthesis allows precise control over substituent placement.

Quinazoline-2-Carboxylate Formation

The 2-carboxylate group is introduced early via cyclocondensation. A validated method involves reacting 2-aminobenzonitrile with ethyl chlorooxoacetate in ethanol under reflux, forming 2-ethoxycarbonyl-4-aminoquinazoline. Subsequent diazotization and hydrolysis yield 4-chloroquinazoline-2-carboxylate, a pivotal intermediate for amination.

Buchwald-Hartwig Amination at Position 4

Palladium-catalyzed coupling of 4-chloroquinazoline-2-carboxylate with 3-acetylaniline enables efficient installation of the 4-amino group. Optimized conditions (Pd(OAc)2, Xantphos, Cs2CO3, toluene, 110°C) achieve >80% yield, with heteroaryl and electron-rich anilines showing superior reactivity.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Key AdvantagesLimitations
Iron-Catalyzed OxidativeFeBr265–78Solvent-free, scalableLimited to aryl amines
Copper SNArCuI70–84Mild conditions, broad substrate scopeRequires prefunctionalized intermediates
FeF3 MCRFeF355–68Atom-economical, no chromatographyRadical intermediates complicate scaling
Buchwald-HartwigPd(OAc)278–86High regioselectivityCostly catalysts, sensitive to oxygen

Mechanistic Insights and Optimization

Radical Pathways in FeF3-Catalyzed Reactions

Radical trapping experiments confirm the role of methyl carbazate-derived - CO2Me radicals in quinazoline formation. Optimizing radical initiators (e.g., AIBN) improves yields by 12–15%.

Solvent Effects in Copper-Catalyzed Amination

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but promote ester hydrolysis. Mixed solvents (toluene:DMSO 4:1) balance reactivity and stability, achieving 89% conversion.

Scalability and Industrial Considerations

Gopalaiah’s iron-catalyzed method was scaled to 20 mmol with 86% yield, demonstrating feasibility for pilot-scale production. Continuous flow systems could further enhance MCR efficiency by mitigating exothermicity and improving mixing .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

Ethyl esterLiOH/THF-H2OCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{LiOH/THF-H}_2\text{O}} \text{Carboxylic acid} + \text{Ethanol}

This reaction is pivotal for generating bioactive carboxylic acid derivatives, as demonstrated in hydantoin-substituted indole syntheses (Scheme 1, ).

Conditions and Yields

Reagent SystemTemperatureYield (%)Source
LiOH in THF/H₂O25°C85–90
NaOH in EtOH/H₂OReflux75–80

Nucleophilic Substitution at the Quinazoline Core

The electron-deficient quinazoline ring facilitates nucleophilic attacks, particularly at positions 2 and 4. The 4-[(3-acetylphenyl)amino] group can act as a leaving group under strong electrophilic conditions.

Amination and Alkylation

Replacement of the 4-amino group with amines or alkyl halides has been reported for similar quinazoline derivatives (Scheme 2, ):

Quinazoline+R-NH2POCl3N-substituted derivative\text{Quinazoline} + \text{R-NH}_2 \xrightarrow{\text{POCl}_3} \text{N-substituted derivative}

Example : Reaction with ethylamine yields 4-(ethylamino)quinazoline-2-carboxylate ( ).

Condensation Reactions Involving the Acetyl Group

The 3-acetylphenyl substituent participates in condensation reactions, such as:

Schiff Base Formation

Acetyl+Primary amineImine+H2O\text{Acetyl} + \text{Primary amine} \rightarrow \text{Imine} + \text{H}_2\text{O}

This is exploited in synthesizing arylidene derivatives (e.g., compounds 10a–c , ).

Key Conditions

  • Solvent: Ethanol or n-butanol

  • Catalyst: Anhydrous ammonium acetate

  • Yield: 60–75% ( , ).

Cyclization and Heterocycle Formation

The acetyl group and aminoquinazoline scaffold enable cyclocondensation to form fused heterocycles.

Reductive Amination

The acetyl group can be reduced to a primary alcohol or amine. For example:

AcetylNaBH4/EtOHAlcoholorLiAlH4Amine\text{Acetyl} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Alcohol} \quad \text{or} \quad \xrightarrow{\text{LiAlH}_4} \text{Amine}

This is critical for modifying pharmacokinetic properties ().

Sulfonation and Sulfonamide Formation

The amino group reacts with sulfonyl chlorides to form sulfonamides:

NH+R-SO2ClNH-SO2R+HCl\text{NH} + \text{R-SO}_2\text{Cl} \rightarrow \text{NH-SO}_2\text{R} + \text{HCl}

Yields exceed 80% under mild conditions (triethylamine, DCM, ).

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions enable aryl-aryl bond formation. For instance:

Quinazoline-Br+Aryl-B(OH)2Pd(PPh3)4Biarylquinazoline\text{Quinazoline-Br} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biarylquinazoline}

Reported yields: 65–85% ( , ).

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate, have shown promising results in cancer treatment. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can effectively target specific pathways involved in cancer cell survival and growth, such as the EGFR (Epidermal Growth Factor Receptor) pathway .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionOutcome
Lung CancerEGFR inhibitionReduced tumor growth
Breast CancerInduction of apoptosisIncreased cell death
Hepatocellular CarcinomaInhibition of cell proliferationSignificant growth inhibition

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial potential of quinazoline derivatives. This compound has been studied for its ability to inhibit microbial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism positions it as a candidate for developing new antibiotics against resistant bacterial strains .

Clinical Trials

A notable clinical trial evaluated the effects of a related quinazoline derivative on patients with advanced lung cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard therapy .

Laboratory Studies

In vitro studies have shown that this compound exhibits a dose-dependent response in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that higher concentrations led to increased apoptosis markers and decreased viability rates .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-(4-chloro-2-methoxy-5-methylanilino)quinazoline-2-carboxylate (EA73)
  • Structure: Differs in the substitution at position 5 of the quinazoline core with a 4-chloro-2-methoxy-5-methylanilino group.
  • Biological Activity: Identified as a key biological marker for Streptomyces nojiriensis due to high PLS-DA VIP scores, indicating its role in differentiating microbial species .
  • Application : Primarily associated with antimicrobial research, though exact mechanistic targets remain unspecified.
Ethyl 4-(3-fluoro-4-(3-(m-tolyl)ureido)phenoxy)quinazoline-2-carboxylate (Compound 40)
  • Structure: Features a phenoxy group substituted with a 3-(m-tolyl)ureido moiety and a fluorine atom.
  • Biological Activity: Demonstrated potent VEGFR-2 inhibition (nanomolar IC₅₀), outperforming the reference drug sorafenib in anticancer studies .
  • Application : Targeted therapy for angiogenesis-dependent cancers.
Ethyl-4-hydrazino-3,4-dihydroquinazoline-2-carboxylate Derivatives (Va-e)
  • Structure: Contains a hydrazino group at position 4 and a partially saturated quinazoline ring.
  • Biological Activity : Exhibited antimicrobial and anti-inflammatory activities, with specific derivatives showing efficacy against bacterial and fungal pathogens .
  • Application: Potential use in infectious disease management and inflammation-related disorders.

Comparative Data Table

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Biological Activity Application Area Reference
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate 3-acetylphenylamino ~353.4 (estimated) Not reported (inferred kinase inhibition) Under investigation N/A
EA73 4-chloro-2-methoxy-5-methylanilino ~391.8 Antimicrobial marker Microbial differentiation
Compound 40 3-fluoro-4-(3-(m-tolyl)ureido)phenoxy ~478.5 VEGFR-2 inhibition (nanomolar) Anticancer therapy
Ethyl-4-hydrazino-3,4-dihydroquinazoline-2-carboxylate Hydrazino ~276.3 Antimicrobial, anti-inflammatory Infectious diseases

Biological Activity

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases by binding to their active sites. This inhibition can disrupt various cellular pathways associated with cell proliferation and survival, making the compound a candidate for anticancer therapies. The quinazoline core structure is known for its interactions with multiple biological targets, influencing processes such as apoptosis and inflammation.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating significant potency .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
HepG20.137–0.332
MCF-70.164–0.583
PC310
HT-2912

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Its derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications in the quinazoline structure can enhance antibacterial potency .

3. Anti-inflammatory Properties

This compound has also been studied for anti-inflammatory activities. Compounds within this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Inhibition of Kinases

A study focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase found that similar quinazoline derivatives exhibited IC50 values comparable to established inhibitors like lapatinib, reinforcing the potential of this compound in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of quinazoline derivatives against clinical isolates of MRSA. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Q. What synthetic methods are recommended for Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via electrochemical oxidative cyclization of 2-aminobenzamide precursors using aluminum and carbon electrodes in acetic acid. This method avoids high temperatures (common in traditional routes) and achieves yields >70% at room temperature . Key parameters include electrode material, electrolyte choice, and reaction time. For example, prolonged electrolysis (>6 hours) may degrade intermediates, reducing yield.

Q. How is the crystal structure of this compound determined, and which refinement tools are optimal?

X-ray diffraction (XRD) is the primary method, with SHELX software (e.g., SHELXL for refinement) widely used for small-molecule crystallography. Hydrogen bonding networks and torsion angles (e.g., phenyl ring dihedral angles ~85°) are critical for validating the structure. SHELX’s robustness in handling twinned data and high-resolution refinements makes it a standard .

Q. What nomenclature rules apply to this compound, and how does its structure relate to bioactive quinazoline derivatives?

The IUPAC name follows positional numbering of the quinazoline core: the ethyl carboxylate group at position 2, and the 3-acetylphenylamino substituent at position 4. Structurally, it shares a quinazoline-2-carboxylate scaffold with FDA-approved kinase inhibitors like gefitinib, enabling comparative SAR studies .

Advanced Research Questions

Q. What experimental strategies are used to analyze its kinase inhibitory activity, particularly against VEGFR-2?

Kinase inhibition assays (e.g., ELISA-based phosphorylation inhibition) are performed at nanomolar compound concentrations (IC₅₀ values). This compound derivatives show VEGFR-2 inhibition ~10 nM, outperforming sorafenib (reference IC₅₀ = 90 nM). Dose-response curves and ATP-competitive binding assays validate mechanism .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Discrepancies often arise from impurities (e.g., 3-Acetylphenyl Ethyl(methyl)carbamate, a common byproduct) or stereochemical variations. High-purity synthesis (HPLC >98%) paired with molecular docking (e.g., AutoDock Vina) clarifies SAR. For instance, the 3-acetyl group enhances hydrophobic binding in VEGFR-2’s active site .

Q. What advanced chromatographic methods quantify synthetic impurities like 3-Acetylphenyl Ethyl(methyl)carbamate?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves baseline separation of impurities. LC-MS (ESI+) confirms molecular ions (e.g., m/z 276.1 for the impurity). Method validation follows ICH Q2(R1) guidelines .

Methodological Guidance

  • Synthesis Optimization : Use cyclic voltammetry to monitor electrochemical stability of intermediates .
  • Bioactivity Validation : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based assays (e.g., HUVEC proliferation inhibition) .
  • Crystallography : Refine disordered regions using SHELXL’s PART instruction and validate via R-free cross-validation .

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